molecular formula C19H23NO2 B5705567 N-(2-tert-butylphenyl)-2-(2-methoxyphenyl)acetamide

N-(2-tert-butylphenyl)-2-(2-methoxyphenyl)acetamide

Cat. No. B5705567
M. Wt: 297.4 g/mol
InChI Key: RWILQLPUTWUZAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-tert-butylphenyl)-2-(2-methoxyphenyl)acetamide, also known as Tropisetron, is a chemical compound used in scientific research. It belongs to the class of serotonin receptor antagonists and is primarily used to investigate the physiological and biochemical effects of serotonin in the body.

Mechanism of Action

N-(2-tert-butylphenyl)-2-(2-methoxyphenyl)acetamide works by blocking the action of serotonin on specific receptors in the body. Serotonin is a neurotransmitter that plays a role in regulating mood, appetite, and sleep, among other things. By blocking the action of serotonin, N-(2-tert-butylphenyl)-2-(2-methoxyphenyl)acetamide can help researchers understand the role of serotonin in these processes.
Biochemical and Physiological Effects
N-(2-tert-butylphenyl)-2-(2-methoxyphenyl)acetamide has been shown to have a number of biochemical and physiological effects in the body. For example, it has been shown to reduce the release of dopamine in the brain, which may be why it is effective in treating nausea and vomiting. It has also been shown to have a positive effect on mood and anxiety levels in some studies.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-tert-butylphenyl)-2-(2-methoxyphenyl)acetamide in lab experiments is that it is a selective serotonin receptor antagonist, which means that it only blocks the action of serotonin on specific receptors in the body. This makes it a useful tool for studying the role of serotonin in specific physiological and biochemical processes. However, one limitation of using N-(2-tert-butylphenyl)-2-(2-methoxyphenyl)acetamide is that it may have off-target effects on other receptors in the body, which could complicate the interpretation of experimental results.

Future Directions

There are a number of future directions for research involving N-(2-tert-butylphenyl)-2-(2-methoxyphenyl)acetamide. One area of interest is its potential use in the treatment of mood disorders such as depression and anxiety. Another area of interest is its potential use in the treatment of addiction, as it has been shown to reduce the release of dopamine in the brain. Additionally, researchers may investigate the potential of N-(2-tert-butylphenyl)-2-(2-methoxyphenyl)acetamide in treating other conditions such as migraines and irritable bowel syndrome.
Conclusion
N-(2-tert-butylphenyl)-2-(2-methoxyphenyl)acetamide is a chemical compound used in scientific research to investigate the role of serotonin in the body. It is a selective serotonin receptor antagonist, which makes it a useful tool for studying the physiological and biochemical effects of serotonin on the body. While it has a number of advantages for lab experiments, researchers must be aware of its potential off-target effects. There are a number of future directions for research involving N-(2-tert-butylphenyl)-2-(2-methoxyphenyl)acetamide, including its potential use in the treatment of mood disorders and addiction.

Synthesis Methods

The synthesis of N-(2-tert-butylphenyl)-2-(2-methoxyphenyl)acetamide involves the reaction of 2-tert-butylphenylamine with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain N-(2-tert-butylphenyl)-2-(2-methoxyphenyl)acetamide in its pure form.

Scientific Research Applications

N-(2-tert-butylphenyl)-2-(2-methoxyphenyl)acetamide is primarily used in scientific research to investigate the role of serotonin in the body. It is a selective serotonin receptor antagonist, which means that it blocks the action of serotonin on specific receptors in the body. This makes it an important tool for studying the physiological and biochemical effects of serotonin on the body.

properties

IUPAC Name

N-(2-tert-butylphenyl)-2-(2-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2/c1-19(2,3)15-10-6-7-11-16(15)20-18(21)13-14-9-5-8-12-17(14)22-4/h5-12H,13H2,1-4H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWILQLPUTWUZAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC=C1NC(=O)CC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 7015196

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